![molecular formula C21H29NO7 B1675183 L-3-HYDROXY-N-METHYLMORPHINAN DIHYDRATE CAS No. 5985-38-6](/img/structure/B1675183.png)
L-3-HYDROXY-N-METHYLMORPHINAN DIHYDRATE
Overview
Description
Levorphanol tartrate is a potent synthetic opioid analgesic used primarily for the management of moderate to severe pain. It is a member of the morphinan class of drugs and is known for its high efficacy and potency, being up to eight times more potent than morphine . Levorphanol tartrate is used in various medical settings, including preoperative medication and chronic pain management.
Preparation Methods
Synthetic Routes and Reaction Conditions: Levorphanol tartrate is synthesized from levomethorphan hydrobromide. The process involves the demethylation of levomethorphan using aqueous hydrobromic acid, followed by neutralization with ammonium hydroxide to form crude levorphanol . The crude levorphanol is then reacted with ethyl formate to reduce impurities, forming a salt with an acid, and subsequently crystallizing the formed salt to obtain substantially pure levorphanol tartrate dihydrate .
Industrial Production Methods: Industrial production of levorphanol tartrate involves similar steps but on a larger scale, ensuring the purity and consistency of the final product. The process includes rigorous quality control measures to maintain the high standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Levorphanol tartrate undergoes various chemical reactions, including:
Oxidation: Levorphanol can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert levorphanol to its corresponding alcohols or amines.
Substitution: Levorphanol can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of levorphanol, such as ketones, alcohols, and substituted amines, which can have different pharmacological properties .
Scientific Research Applications
Overview
Levorphanol is primarily used for pain management and has been recognized for its efficacy in treating moderate to severe pain. It acts on the central nervous system by binding to opioid receptors, particularly the mu-opioid receptor, while also interacting with delta and kappa receptors. This multifaceted action contributes to its analgesic properties as well as potential side effects.
Scientific Research Applications
Levorphanol's applications span various fields, including chemistry, biology, and medicine:
- Analytical Chemistry :
- Biological Studies :
- Clinical Research :
- Pharmaceutical Development :
Case Studies
Recent studies highlight various aspects of levorphanol's application:
- Pain Management : A clinical trial demonstrated that levorphanol provides effective pain relief in patients with chronic pain conditions when compared to traditional opioids like morphine. The study noted a favorable side effect profile, making it a viable alternative for patients at risk of opioid addiction .
- Pharmacokinetic Studies : Research involving the pharmacokinetics of extended-release formulations showed that levorphanol maintains therapeutic levels longer than immediate-release forms, offering sustained pain relief with fewer dosing intervals .
Comparative Analysis Table
Property | Levorphanol | Other Opioids (e.g., Morphine) |
---|---|---|
Binding Affinity | High at mu-receptors | Varies by opioid |
Duration of Action | Extended | Shorter |
Side Effect Profile | Lower incidence | Higher incidence |
Formulation Availability | Extended-release options | Various forms available |
Mechanism of Action
Levorphanol tartrate exerts its effects primarily by acting as an agonist at the mu-opioid receptor, but it also interacts with delta-opioid and kappa-opioid receptors . It alters the transmission and perception of pain by binding to these receptors in the brain and spinal cord. Additionally, levorphanol tartrate acts as an NMDA receptor antagonist and a serotonin-norepinephrine reuptake inhibitor, contributing to its analgesic effects .
Comparison with Similar Compounds
Morphine: Both levorphanol and morphine are opioid analgesics, but levorphanol is significantly more potent.
Methadone: Like levorphanol, methadone is a synthetic opioid, but it has a different receptor binding profile and pharmacokinetics.
Oxycodone: Another opioid analgesic, oxycodone, has a different chemical structure and potency compared to levorphanol.
Uniqueness: Levorphanol tartrate’s unique combination of mu-opioid receptor agonism, NMDA receptor antagonism, and serotonin-norepinephrine reuptake inhibition makes it particularly effective for managing neuropathic pain and chronic pain conditions that may not respond well to other opioids .
Biological Activity
L-3-Hydroxy-N-methylmorphinan dihydrate, commonly known as levorphanol, is a synthetic opioid with significant analgesic properties. This compound has garnered attention due to its unique pharmacological profile, which includes potent activity at the μ-opioid receptor (MOR) and lesser activity at the κ-opioid receptor (KOR) and δ-opioid receptor (DOR). This article reviews its biological activity, focusing on binding affinities, pharmacological effects, and clinical implications.
Binding Affinity and Selectivity
The binding affinity of this compound at various opioid receptors is crucial for understanding its therapeutic potential. Research has demonstrated that this compound exhibits high selectivity for the MOR over KOR and DOR.
Compound | K i (nM) | Selectivity (MOR/KOR/DOR) |
---|---|---|
Levorphanol | 0.88 ± 0.14 | 1/27/156 |
Morphine | 0.42 | 1/27/156 |
Hydrocodone | 9.5 ± 0.73 | 1/27/>1100 |
Table 1 summarizes the binding affinities of levorphanol compared to other opioids, indicating its strong affinity for MOR, which is essential for its analgesic effects .
Pharmacological Effects
Levorphanol is known for its analgesic efficacy, comparable to morphine but with a different side effect profile. It has been shown to produce less respiratory depression while maintaining effective pain relief. Studies indicate that levorphanol's antinociceptive potency can be significantly enhanced through chemical modifications that increase its MOR binding affinity .
Case Studies
- Chronic Pain Management : In a clinical study involving patients with chronic pain, levorphanol was administered as part of an extended-release formulation. Results indicated that patients experienced significant pain relief with a lower incidence of gastrointestinal side effects compared to traditional opioids like morphine .
- Respiratory Safety Profile : A comparative analysis of levorphanol and other opioids demonstrated that levorphanol's pharmacokinetics allow for effective pain management without the severe respiratory depression often associated with other opioids. This makes it a viable option for patients at risk for respiratory complications .
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction between levorphanol and the MOR. The absence of specific steric clashes in its molecular structure enhances binding affinity, which is crucial for its agonistic activity at the receptor . These studies suggest that modifications to the morphinan skeleton can lead to improved pharmacological profiles.
Properties
CAS No. |
5985-38-6 |
---|---|
Molecular Formula |
C21H29NO7 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1 |
InChI Key |
RWTWIZDKEIWLKQ-IWWMGODWSA-N |
SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O.O.O |
Isomeric SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
Solid powder |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Levorphanol tartrate; Levo-dromoran; Levorphanol D-tartrate dihydrate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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